- Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,

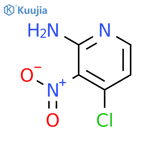

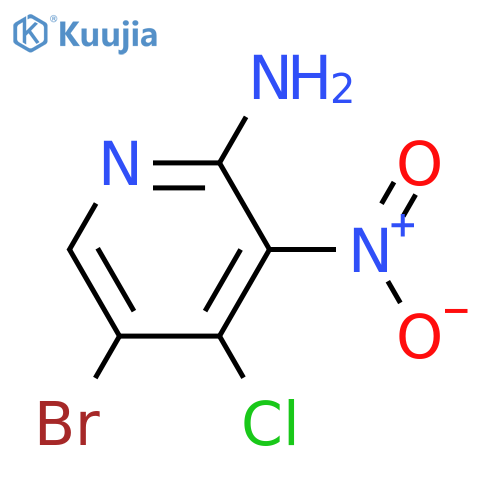

Cas no 942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine)

942947-95-7 structure

商品名:5-bromo-4-chloro-3-nitro-pyridin-2-amine

CAS番号:942947-95-7

MF:C5H3BrClN3O2

メガワット:252.453218698502

MDL:MFCD11110693

CID:69616

PubChem ID:45480236

5-bromo-4-chloro-3-nitro-pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-bromo-4-chloro-3-nitropyridine

- 5-Bromo-4-chloro-3-nitro-2-pyridinamine

- 5-Bromo-4-chloro-3-nitropyridin-2-amine

- 5-BROMO-4-CHLORO-3-NITRO-PYRIDIN-2-YLAMINE

- PubChem19503

- BLGCPXIDEMLKMS-UHFFFAOYSA-N

- PB28233

- EN000414

- AM804585

- BC004449

- ST2416405

- AB0027792

- W9670

- 947A957

- 5-BROMO-4-CHLORO-3-NITRO-2-PYRIDINA

- 5-Bromo-4-chloro-3-nitro-2-pyridinamine (ACI)

- 5-bromo-4-chloro-3-nitro-pyridin-2-amine

- 942947-95-7

- DB-002094

- CS-0019371

- AKOS015854980

- DTXSID70670259

- MFCD11110693

- J-507907

- DS-12763

- AKOS025395613

- SY097004

- EN300-137053

- SCHEMBL208151

-

- MDL: MFCD11110693

- インチ: 1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)

- InChIKey: BLGCPXIDEMLKMS-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C(N)=NC=C(Br)C=1Cl)=O

計算された属性

- せいみつぶんしりょう: 250.91000

- どういたいしつりょう: 250.91

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 84.7

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 2.020

- ふってん: 338.37 °C at 760 mmHg

- フラッシュポイント: 338.37 °C at 760 mmHg

- 屈折率: 1.689

- PSA: 84.73000

- LogP: 3.09230

5-bromo-4-chloro-3-nitro-pyridin-2-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

5-bromo-4-chloro-3-nitro-pyridin-2-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-bromo-4-chloro-3-nitro-pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137053-5.0g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 5.0g |

$206.0 | 2023-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53490-1g |

5-Bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 1g |

¥136.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D495202-10G |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 10g |

$130 | 2024-05-23 | |

| Enamine | EN300-137053-2.5g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 2.5g |

$113.0 | 2023-02-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089076-5g |

5-Bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 5g |

¥633.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-5g |

5-bromo-4-chloro-3-nitro-pyridin-2-amine |

942947-95-7 | 97% | 5g |

1007.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-200mg |

5-bromo-4-chloro-3-nitro-pyridin-2-amine |

942947-95-7 | 97% | 200mg |

111.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | D495202-5G |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 5g |

$95 | 2024-05-23 | |

| abcr | AB443821-25 g |

2-Amino-5-bromo-4-chloro-3-nitropyridine; . |

942947-95-7 | 25g |

€746.40 | 2023-04-22 | ||

| Enamine | EN300-137053-0.1g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 0.1g |

$48.0 | 2023-02-15 |

5-bromo-4-chloro-3-nitro-pyridin-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; < 10 °C; 15 min, 5 - 10 °C; 55 °C

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7

リファレンス

- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate, Journal of Medicinal Chemistry, 2010, 53(14), 5213-5228

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 2.5 h, 40 °C; 40 °C → rt

1.2 Reagents: Water ; neutralized, cooled

1.2 Reagents: Water ; neutralized, cooled

リファレンス

- 2-Phenyl-3H-imidazo[4,5-b]pyridine derivatives as inhibitors or mammalian tyrosine kinase ROR1 activity and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

リファレンス

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia, Journal of Medicinal Chemistry, 2012, 55(20), 8721-8734

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → 55 °C; 1 h, 55 °C

1.2 Reagents: Sodium hydroxide ; pH 7

1.2 Reagents: Sodium hydroxide ; pH 7

リファレンス

- Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient, Korea, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

リファレンス

- Preparation of imidazopyridines as inhibitors of aurora kinase and/or FLT3, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; -5 °C

1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonia ; pH 7.3

1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonia ; pH 7.3

リファレンス

- Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor, European Journal of Medicinal Chemistry, 2016, 117, 19-32

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 15 min, -10 °C

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

リファレンス

- Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → 55 °C; 1 h, 55 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

リファレンス

- Preparation of imidazopyridine derivative as protein kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; rt; 2.5 h, 40 °C

リファレンス

- 2-Phenylimidazo[4,5-B]pyridin-7-amine derivatives used as inhibitors of mammalian tyrosine kinase ROR1 activity and their preparation, United States, , ,

5-bromo-4-chloro-3-nitro-pyridin-2-amine Raw materials

- 5-Bromo-4-chloropyridin-2-amine

- 2-Amino-4-chloro-3-nitropyridine

- 2-Pyridinamine, 5-bromo-4-chloro-N-nitro-

5-bromo-4-chloro-3-nitro-pyridin-2-amine Preparation Products

5-bromo-4-chloro-3-nitro-pyridin-2-amine 関連文献

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine) 関連製品

- 2097944-96-0(Methyl 2-amino-2-(3,3-difluorocyclobutyl)acetate hydrochloride)

- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)

- 876866-75-0(2-2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-ylacetic Acid)

- 313496-68-3(N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide)

- 19437-27-5(Cyclohexanol, 4-(1,1-dimethylethyl)-1-ethyl-)

- 2172529-07-4(3-(2-methylpent-4-yn-2-yl)aminopyridine-4-carboxylic acid)

- 869663-09-2(2-(4-butoxy-3-chlorophenyl)ethanol)

- 1341327-85-2(4-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)

- 2171737-89-4(3-(5-bromo-2-hydroxyphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 14046-56-1(4-Amino-4-cyanobutanoic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:942947-95-7)5-bromo-4-chloro-3-nitro-pyridin-2-amine

清らかである:99%/99%

はかる:25g/100g

価格 ($):222.0/743.0